1,4,6-Trichlorophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Trichlorophthalazine is an organochlorine compound with the molecular formula C8H3Cl3N2. It is a derivative of phthalazine, a bicyclic heterocycle consisting of a benzene ring fused with a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,6-Trichlorophthalazine can be synthesized through several methods. One common approach involves the chlorination of phthalazine derivatives. The reaction typically requires the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trichlorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
1,4,6-Trichlorophthalazine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,4,6-Trichlorophthalazine exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorophthalazine: Similar in structure but with two chlorine atoms instead of three.
1,6-Dichlorophthalazine: Another derivative with chlorine atoms at different positions.
2,4,6-Trichloro-s-triazine: A related compound used in antimicrobial applications.
Uniqueness
1,4,6-Trichlorophthalazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications.
Properties
IUPAC Name |
1,4,6-trichlorophthalazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLIWROXGHZFPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.